N-[1-(benzylamino)-2-methylpropan-2-yl]benzenesulfonamide
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Overview
Description
N-[1-(benzylamino)-2-methylpropan-2-yl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, along with a benzylamino group and a methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzylamino)-2-methylpropan-2-yl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a suitable amine. One common method is the reaction of benzenesulfonyl chloride with N-benzyl-2-methylpropan-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzylamino)-2-methylpropan-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzylamino)-2-methylpropan-2-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of conditions like glaucoma and certain cancers.
Biological Research: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme kinetics and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(benzylamino)-2-methylpropan-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of bicarbonate ions and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzylamino-phenyl-methylene)-benzenesulfonamide
- N-(methylamino-phenyl-methylene)-benzenesulfonamide
- N-(phenyl-phenylamino-methylene)-benzenesulfonamide
Uniqueness
N-[1-(benzylamino)-2-methylpropan-2-yl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a benzylamino group and a methylpropan-2-yl group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other benzenesulfonamide derivatives .
Properties
IUPAC Name |
N-[1-(benzylamino)-2-methylpropan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,14-18-13-15-9-5-3-6-10-15)19-22(20,21)16-11-7-4-8-12-16/h3-12,18-19H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKDYVUUGNNAJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85199771 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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